2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione
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Overview
Description
2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant in both biological and pharmaceutical contexts due to their diverse range of applications. The structure of this compound includes an isoindole-1,3-dione core with a 1,2-diphenylethylamino substituent, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of 2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method includes the reaction of phthalic anhydride with 1,2-diphenylethylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene, with the addition of a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the isoindole-1,3-dione core.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simpler derivative with similar core structure but different substituents.
N-Substituted isoindole-1,3-diones: These compounds have various substituents at the nitrogen atom, leading to different chemical and biological properties.
Isoindoline-1,3-dione derivatives: These compounds have similar core structures but may include additional functional groups, affecting their reactivity and applications .
This compound stands out due to its unique substituent, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(1,2-diphenylethylamino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-19-13-7-8-14-20(19)23(27)25(22)16-24-21(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14,21,24H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKORRSVKSHMDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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